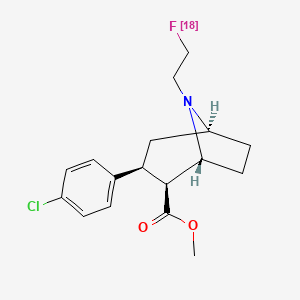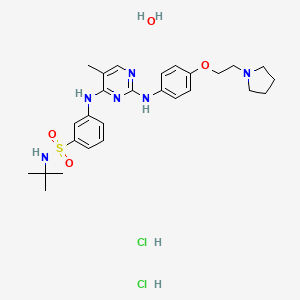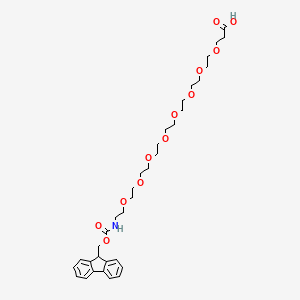
Fmoc-N-Amido-PEG8-Säure
Übersicht
Beschreibung
Fmoc-N-amido-PEG8-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Fmoc-N-amido-PEG8-acid is C34H49NO12 . The molecular weight is 663.8 g/mol . The InChI is 1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular formula of Fmoc-N-amido-PEG8-acid is C34H49NO12 . The molecular weight is 663.8 g/mol . The InChI is 1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
“Fmoc-N-Amido-PEG8-Säure” ist ein monodisperses PEG-Produkt, das für die Peptidsynthese nützlich ist {svg_1}. Der 28-Atom-dPEG-Spacer ermöglicht die Einführung eines mittelgroßen, hydrophilen Spacers an beiden Enden einer Peptidkette oder zwischen zwei Peptidketten {svg_2}.
Peptid-PEGylierung
Peptid-PEGylierung verleiht hydrophoben Peptidketten Wasserlöslichkeit {svg_3}. PEGylierte Peptide haben ein erweitertes hydrodynamisches Volumen, das die renale Clearance reduzieren oder eliminieren kann {svg_4}.
Schutz vor Proteolyse
Die Kombination aus verminderter renaler Clearance und Schutz vor Proteolyse trägt zu längeren In-vivo-Zirkulationszeiten für pegylierte (im Vergleich zu nicht-pegylierten) Peptide bei {svg_5}.
Reduzierung der Peptid-Antigenität
PEGylierung verringert die Antigenität eines Peptids {svg_6}. Diese Eigenschaft kann bei der Entwicklung therapeutischer Peptide nützlich sein, da sie die Wahrscheinlichkeit einer Immunantwort gegen das Peptid verringern kann.
Konjugationschemie
Die Fmoc-Gruppe kann unter basischen Bedingungen deprotektiert werden, um das freie Amin zu erhalten, das für weitere Konjugationen verwendet werden kann {svg_7}. Die terminale Carbonsäure kann in Gegenwart von Aktivatoren (z. B. EDC oder HATU) mit primären Amingruppen reagieren, um eine stabile Amidbindung zu bilden {svg_8}.
Entwicklung neuartiger Therapeutika
Seine einzigartige Struktur und Eigenschaften ermöglichen es Forschern, innovative Biomoleküle wie Peptide und Proteine für die Entwicklung neuartiger Therapeutika zu synthetisieren {svg_9}.
Diagnostische Werkzeuge
Die Verbindung kann auch bei der Entwicklung diagnostischer Werkzeuge verwendet werden {svg_10}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, was in verschiedenen diagnostischen Anwendungen von Vorteil sein kann {svg_11}.
Moderne Forschungsmodelle
Die Verbindung kann zur Erstellung moderner Forschungsmodelle verwendet werden {svg_12}. Seine einzigartigen Eigenschaften können die Entwicklung komplexer biologischer Modelle für Forschungszwecke ermöglichen {svg_13}.
Wirkmechanismus
Target of Action
Fmoc-N-amido-PEG8-acid, also known as Fmoc-NH-PEG8-CH2CH2COOH, is primarily used as a linker in peptide synthesis . Its primary targets are the amino groups present in peptides and proteins .
Mode of Action
The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway involved is peptide synthesis. The compound allows the introduction of a hydrophilic spacer onto either end of a peptide chain or between two peptide chains . This modification can alter the properties of the peptide, such as its solubility and stability .
Pharmacokinetics
As a linker, the pharmacokinetics of Fmoc-N-amido-PEG8-acid would largely depend on the properties of the peptide or protein it is attached to. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance the bioavailability of the conjugated peptide or protein.
Result of Action
The primary result of the action of Fmoc-N-amido-PEG8-acid is the formation of a stable amide bond with the target peptide or protein . This can lead to changes in the properties of the peptide, such as increased solubility and stability . Additionally, PEGylation can reduce or eliminate renal clearance and protect peptides from proteolysis, contributing to longer in vivo circulation times .
Action Environment
The action of Fmoc-N-amido-PEG8-acid can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the stability of the compound and its conjugates may be affected by temperature, as suggested
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXGUCLTEWCVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140372 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756526-02-0 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)

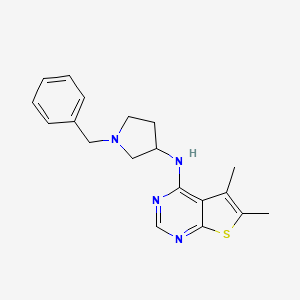

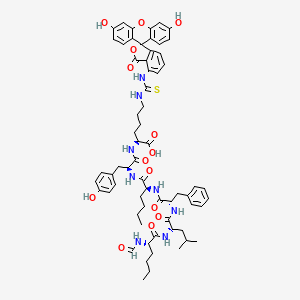
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
